N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(23-10-11-25-12-14-27-15-13-25)19-16-21(17-6-2-1-3-7-17)24-20-9-5-4-8-18(19)20/h1-9,16H,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGAWMLBFBXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-phenylquinoline-4-carboxamide is a synthetic compound in the quinoline family, recognized for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structure, which includes a morpholine group and a phenyl substituent, contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 302.35 g/mol. The compound features a quinoline core that is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The quinoline structure allows for binding to active sites on target proteins, which can inhibit their function or modulate signaling pathways. This interaction is crucial for its potential therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 8 µg/mL |
| Escherichia coli (E. coli) | 16 µg/mL |
| Pseudomonas aeruginosa (P. aeruginosa) | 32 µg/mL |
These findings suggest that structural modifications can enhance antibacterial efficacy, which is vital for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| COLO205 (colorectal adenocarcinoma) | 0.32 |
| H460 (non-small cell lung cancer) | 0.89 |
| A498 (renal cell carcinoma) | 1.50 |
These results highlight the compound's potential as an antiproliferative agent, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various derivatives of quinoline demonstrated that structural modifications significantly impacted their cytotoxicity against cancer cells. The presence of the morpholine group was noted to enhance solubility and bioavailability, contributing to improved therapeutic profiles .
- Molecular Docking : Computational studies have indicated that this compound binds effectively to the colchicine-binding site of tubulin, suggesting its potential as an antimitotic agent . This binding disrupts microtubule formation, a critical process in cell division.
- ADMET Properties : Preliminary assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles suggest that this compound exhibits favorable pharmacokinetic properties with low toxicity risks . However, further studies are necessary to confirm these findings and optimize the compound's structure for enhanced efficacy.
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family, featuring a quinoline core (a benzene ring fused to a pyridine ring), a morpholine group, and an isopropyl-substituted phenyl group. Compounds in the quinoline family are known for their potential as modulators of enzyme or receptor activity. The applications of quinoline derivatives are varied and depend on their specific structure and modifications.
Potential Applications
- Biological activities Quinoline derivatives have been explored for various biological activities. The specific biological mechanisms often involve interaction with enzymes or receptors, modulating their activity.
- Antiviral applications Quinoline analogs have been discovered as potent antivirals against Enterovirus D68 (EV-D68), which mainly infects the human respiratory system .
- Antibacterial activities 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated antibacterial activities against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) . Structural modifications of 2-phenyl-quinoline-4-carboxylic acid can increase antibacterial activity .
- Anticancer Drug Development Quinoline derivatives, particularly 2-phenylquinoline-4-carboxylic acid, have been studied for their ability to inhibit histone deacetylases (HDACs), which is a target in anticancer drug development . These derivatives can induce G2/M cell cycle arrest and apoptosis, contributing to anticancer effects .
- COX-II Inhibition Certain quinoline derivatives have shown potential as COX-II inhibitors, which are relevant in the context of inflammation and related diseases .
Relevant compounds
Several compounds share structural similarities with N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide:
- N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide stands out due to its combination of structural features that may enhance its efficacy against specific biological targets compared to other similar compounds.
- The presence of both morpholine and isopropyl groups could provide unique interactions within biological systems, potentially leading to improved therapeutic profiles.
Research on interactions with biological targets
Studies on the interactions of N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide with biological targets are crucial for understanding its mechanism of action. These interactions may include:
- Binding to specific proteins involved in disease pathways.
- Modulating the activity of key enzymes.
- Affecting cell signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis Efficiency : Compound 5b1 (67% yield) outperforms analogs like 5a5 (59%) due to the reactivity of N-methylpiperazine vs. morpholine in nucleophilic substitution .
- Halogenation : Fluorine at C6 (e.g., compounds in ) may enhance metabolic stability and target binding .
- Side Chain Flexibility : The 2-(morpholin-4-yl)ethyl group in the target compound contrasts with shorter (e.g., morpholin-4-yl in ) or bulkier (e.g., pyrrolidinyl in ) chains, impacting steric and electronic interactions .
Antimicrobial Activity:
- highlights 5a5–5b1 as antibacterial agents, though specific MIC values are unreported. Purity (>97% HPLC) and morpholine/piperazine side chains suggest improved solubility and membrane penetration .
- notes that thiopyrimidin-4(3H)-ones with morpholin-4-yl ethyl groups (e.g., 6c–f) exhibit broad-spectrum antifungal activity, hinting at the pharmacophore’s versatility .
Receptor Affinity and Selectivity:
- In , the 2-(morpholin-4-yl)ethyl substituent (e.g., compound 16) showed 14-fold lower affinity (Kᵢ = 221 nM) for cannabinoid receptors compared to n-pentyl analogs, suggesting that excessive hydrophilicity may reduce hydrophobic binding interactions .
- Conversely, 6-Fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide (45, ) demonstrated multi-stage antimicrobial activity, likely due to synergistic effects of fluorine and the dual heterocyclic side chain .
Physicochemical Properties
- Solubility: The morpholine ring’s polarity enhances aqueous solubility, as seen in 5a5 (melting point: 188–189°C) vs. non-polar analogs like 5a7 (oil form) .
Q & A
Q. Optimization Strategies :
- Catalyst selection : Use of palladium catalysts for Suzuki couplings to introduce the phenyl group at the 2-position of quinoline.
- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
How can computational methods like density functional theory (DFT) predict the electronic structure and reactivity of this compound?
Advanced Research Question
DFT calculations (e.g., using B3LYP/6-31G* basis sets) provide insights into:
- Electron density distribution : Identifying nucleophilic/electrophilic regions via molecular electrostatic potential (MEP) maps.
- Frontier molecular orbitals (FMOs) : Predicting reactivity through HOMO-LUMO gaps. For example, a narrow gap (~3.5 eV) suggests higher reactivity.
- Binding affinity simulations : Docking studies with target enzymes (e.g., kinases) using software like AutoDock Vina to estimate binding energies .
Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for morpholine protons (δ 2.4–3.8 ppm) and quinoline aromatic protons (δ 7.5–8.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding with SHELX-refined models) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 418.2024) .
How do structural modifications at the quinoline or morpholine moieties affect biological activity?
Advanced Research Question
- Quinoline modifications :
- 2-Phenyl substitution : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., anticancer activity against HeLa cells, IC50 ~5 µM) .
- 4-Carboxamide group : Critical for hydrogen bonding with catalytic residues (e.g., in kinase inhibition) .
- Morpholine modifications :
- N-ethyl linker : Balances solubility and membrane permeability (logP ~2.8).
- Morpholine ring substitution : Fluorination at the 4-position increases metabolic stability but may reduce binding affinity .
Q. Methodology :
- SAR studies : Synthesize analogs with systematic substitutions and assay against target proteins (e.g., ELISA or SPR for binding kinetics) .
What strategies can resolve discrepancies in reported biological activity data for this compound across studies?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Compound purity : HPLC purity thresholds (>98%) must be validated .
Q. Resolution Strategies :
Standardized protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays).
Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
Orthogonal validation : Confirm activity via independent methods (e.g., Western blotting after enzyme inhibition assays) .
What experimental approaches are used to identify the biological targets of this compound?
Advanced Research Question
- Chemoproteomics : Use photoaffinity probes or activity-based protein profiling (ABPP) to capture target proteins in cell lysates .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity.
- Thermal shift assays (TSA) : Monitor protein denaturation to identify stabilized targets (ΔTm >2°C indicates binding) .
Data Integration : Combine proteomics data with pathway analysis (e.g., KEGG) to map mechanistic networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
